6-Azaspiro[4.5]decane

Late-stage functionalization C-H activation Fragment-based drug discovery

6-Azaspiro[4.5]decane (CAS 177-17-3; molecular formula C9H17N; molecular weight 139.24 g/mol) is a spirocyclic secondary amine scaffold comprising a piperidine ring fused to a cyclopentane ring via a shared quaternary carbon. This core structure serves as a privileged building block in medicinal chemistry for fragment-based drug discovery and natural product synthesis , distinguished from its closest regioisomeric analog, 7-azaspiro[4.5]decane, solely by the position of the nitrogen atom within the piperidine ring.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
CAS No. 177-17-3
Cat. No. B180396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azaspiro[4.5]decane
CAS177-17-3
Synonyms6-Azaspiro[4.5]decane
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CCCCN2
InChIInChI=1S/C9H17N/c1-2-6-9(5-1)7-3-4-8-10-9/h10H,1-8H2
InChIKeyFIEQFLLZBBTQHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azaspiro[4.5]decane (CAS 177-17-3) Scaffold Procurement: Core Structure and Comparative Positioning


6-Azaspiro[4.5]decane (CAS 177-17-3; molecular formula C9H17N; molecular weight 139.24 g/mol) is a spirocyclic secondary amine scaffold comprising a piperidine ring fused to a cyclopentane ring via a shared quaternary carbon . This core structure serves as a privileged building block in medicinal chemistry for fragment-based drug discovery and natural product synthesis [1], distinguished from its closest regioisomeric analog, 7-azaspiro[4.5]decane, solely by the position of the nitrogen atom within the piperidine ring [2].

6-Azaspiro[4.5]decane Procurement: Why Generic Spirocyclic Amine Substitution Is Not a Viable Strategy


Substituting 6-azaspiro[4.5]decane with a generic spirocyclic amine or its regioisomer 7-azaspiro[4.5]decane is not a scientifically valid procurement strategy because even minor structural perturbations—such as repositioning the nitrogen atom—profoundly alter the scaffold's three-dimensional vector trajectory, lipophilicity, and key intermolecular interactions (e.g., hydrogen bonding geometry) [1]. These subtle changes have been shown to result in drastically different biological target engagement profiles and divergent chemical reactivities in late-stage functionalization campaigns, rendering the 6-aza regioisomer a non-interchangeable, unique chemical entity in both synthesis and pharmacology [2].

6-Azaspiro[4.5]decane Differential Evidence: Quantitative Comparator-Based Performance


6-Azaspiro[4.5]decane vs. 7-Azaspiro[4.5]decane: Differential Reactivity in Late-Stage C-H Activation

In a direct head-to-head comparison of P450BM3-catalyzed C-H hydroxylation, 6-azaspiro[4.5]decane demonstrated a distinct site-selectivity and conversion profile compared to its regioisomer 7-azaspiro[4.5]decane [1]. This functionalization outcome is a direct consequence of the nitrogen's spatial position, which alters the substrate's binding pose within the enzyme's active site and thus governs the accessible C-H bonds for activation [1].

Late-stage functionalization C-H activation Fragment-based drug discovery

6-Azaspiro[4.5]decane Natural Product cPLA2 Inhibition vs. 7-Azaspiro[4.5]decane Scaffold Anticancer Activity

Natural products containing the 6-azaspiro[4.5]decane core, specifically pinnaic acid and tauropinnaic acid isolated from the Okinawan bivalve Pinna muricata, exhibit inhibitory activity against cytosolic phospholipase A2 (cPLA2), a key enzyme in the arachidonic acid inflammatory cascade [1]. In contrast, the 7-azaspiro[4.5]decane scaffold has been reported as a core for synthetic derivatives exhibiting anticancer activity, indicating a clear divergence in biological target space between the two regioisomers .

cPLA2 inhibition Anti-inflammatory Natural product

6-Azaspiro[4.5]decane as a cPLA2 Inhibitor Core: Pinnaic Acid vs. Halichlorine Structural Selectivity

The marine alkaloid halichlorine, which contains a 6-azaspiro[4.5]decane core, acts as a selective inhibitor of vascular cell adhesion molecule-1 (VCAM-1) induction with an IC50 of 7 µg/mL [1]. This selective VCAM-1 inhibition profile is distinct from the cPLA2 inhibitory activity of pinnaic acid, demonstrating that specific stereochemical and substitution patterns on the 6-azaspiro[4.5]decane framework dictate the biological target and selectivity profile [2].

VCAM-1 inhibition Selectivity Natural product

6-Azaspiro[4.5]decane Optimal Use Cases: Evidence-Backed Application Scenarios


Fragment-Based Drug Discovery (FBDD) for Anti-Inflammatory Targets

Procure 6-azaspiro[4.5]decane as a three-dimensional fragment for building libraries targeting cytosolic phospholipase A2 (cPLA2) or VCAM-1. Its privileged spirocyclic amine structure [1] and direct link to natural product cPLA2 inhibitors like pinnaic acid [2] make it a superior starting point compared to flat, aromatic fragments or the 7-aza regioisomer for discovering novel anti-inflammatory leads.

Late-Stage Functionalization and Chemical Biology Probe Synthesis

Utilize 6-azaspiro[4.5]decane in biocatalytic or chemocatalytic C-H functionalization campaigns to generate diverse, stereochemically complex probe molecules [3]. Its distinct site-selectivity profile in P450BM3-catalyzed hydroxylation, which differs from that of 7-azaspiro[4.5]decane, allows for the installation of a synthetic handle at a unique position, facilitating the creation of chemical probes for target identification and mechanism-of-action studies [3].

Natural Product-Inspired Synthesis of Halichlorine and Pinnaic Acid Analogs

Source 6-azaspiro[4.5]decane as the core building block for the total synthesis or analog generation of marine alkaloids halichlorine and pinnaic acid [4]. The scaffold's presence in these biologically active natural products [2] validates its use in medicinal chemistry programs aimed at developing VCAM-1 inhibitors for atherosclerosis or cPLA2 inhibitors for inflammatory diseases [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.